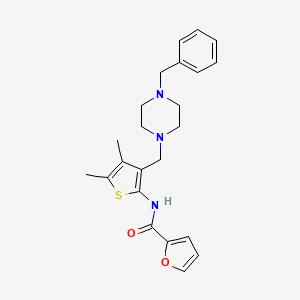
N-(3-((4-benzylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-17-18(2)29-23(24-22(27)21-9-6-14-28-21)20(17)16-26-12-10-25(11-13-26)15-19-7-4-3-5-8-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDAAHGTVVULMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects.
Actividad Biológica
N-(3-((4-benzylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anti-cancer and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a furan ring, a thiophene moiety, and a piperazine derivative. Its chemical formula is represented as follows:
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of furan-2-carboxamide exhibit significant anti-cancer properties. The compound in focus has been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).
Table 1: Anti-Cancer Activity Against Selected Cell Lines
| Compound | Cell Line | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| This compound | HepG2 | 35.01% | 12.5 |
| This compound | Huh-7 | 37.31% | 15.0 |
| This compound | MCF-7 | 39.22% | 14.0 |
The results indicate that the compound exhibits a dose-dependent reduction in cell viability across the tested cancer cell lines, suggesting its potential as an anti-cancer agent .
The anti-cancer activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donor substituents enhances its efficacy against cancer cells .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Against Selected Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 16 mm | 230 |
| This compound | E. coli | 15 mm | 240 |
| This compound | B. cereus | 10 mm | 280 |
The compound exhibited significant antibacterial activity with inhibition zones ranging from 10 to 16 mm and minimum inhibitory concentrations (MICs) between 230 and 280 µg/mL .
Case Studies
A recent study highlighted the effectiveness of furan derivatives in combating multidrug-resistant bacterial strains. The results showed that compounds similar to N-(3-((4-benzylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-y)furan–carboxamide could serve as potential leads for developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


